N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCLFVSBFWBYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Difluorobenzamide Intermediates
The preparation of 2,6-difluorobenzamide serves as a critical first step. A patent by CN1861575A details a green hydrolysis method using near-critical water:
Reaction Scheme:
$$
\text{2,6-Difluorobenzonitrile} \xrightarrow{\text{H}_2\text{O (200–350°C)}} \text{2,6-Difluorobenzamide}
$$
Key Parameters:
- Temperature range: 200–350°C
- Reaction time: 1–10 hours
- Water-to-nitrile ratio: 1:2 to 7:1 (w/w)
Table 1. Optimization of Hydrolysis Conditions
| Example | Nitrile (g) | Water (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2 | 55 | 330 | 220 | 8 | 26.7 | 26.7 |
| 3 | 60 | 300 | 240 | 6 | 51.2 | 51.2 |
| 4 | 75 | 300 | 240 | 8 | 79.5 | 79.5 |
| 5 | 120 | 240 | 260 | 7 | 96.2 | 96.2 |
This method eliminates catalytic additives, reducing environmental impact while maintaining high yields at elevated temperatures.
Formation of 2-(1,3-Benzothiazol-2-yl)aniline Derivatives
The benzothiazole component requires separate synthesis. As demonstrated in the preparation of analogous compounds, a typical pathway involves:
Step 1: Demethylation of 2,6-difluoro-3-methoxybenzamide using boron tribromide:
$$
\text{2,6-Difluoro-3-methoxybenzamide} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{2,6-Difluoro-3-hydroxybenzamide} \quad (78\% \text{ yield})
$$
Step 2: Alkylation with chloroacetonitrile under basic conditions:
$$
\text{2,6-Difluoro-3-hydroxybenzamide} \xrightarrow[\text{K}2\text{CO}3]{\text{ClCH}_2\text{CN}, \text{DMF}} \text{3-Cyanomethoxy-2,6-difluorobenzamide}
$$
Coupling Strategies for Final Product Assembly
Mitsunobu Reaction-Based Coupling
The ACS synthesis employs Mitsunobu conditions for benzothiazole-amide conjugation:
Reagents:
- Triphenylphosphine (3.5 equiv)
- Diisopropyl azodicarboxylate (3.5 equiv)
- Tetrahydrofuran solvent
Procedure:
- React 2-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) with 2,6-difluorobenzoyl chloride (1.2 equiv)
- Stir at 20°C for 3 hours
- Purify via silica chromatography (60% ethyl acetate/hexane)
Outcome:
Thermal Cyclization Approach
An alternative method from patent literature suggests:
Conditions:
- Temperature: 240–260°C
- Solvent-free environment
- Reaction time: 6–8 hours
Advantages:
- Eliminates solvent costs
- Reduces purification steps
Limitations:
- Requires precise temperature control
- Lower functional group tolerance
Comparative Analysis of Synthetic Methods
Table 2. Method Efficiency Comparison
| Parameter | Mitsunobu | Thermal |
|---|---|---|
| Yield (%) | 78 | 96.2 |
| Reaction Time (h) | 3 | 7 |
| Temperature (°C) | 20 | 260 |
| Catalyst Required | Yes | No |
| Solvent | THF | None |
Critical Process Optimization Factors
Oxygen Exclusion Techniques
Salt Precipitation Optimization
Post-hydrolysis salting-out parameters:
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR)
Key $$^1$$H NMR signals for final product:
- δ 5.72 (s, 2H, -OCH$$_2$$-)
- δ 8.68–8.73 (d, 2H, benzothiazole protons)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components, leading to cell death . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Differences :
- The urea linkage in benzoylureas enables hydrogen bonding with chitin synthase, critical for insecticidal activity, whereas the amide group in the target compound may alter target specificity or metabolic stability .
Benzothiazole Acetamide Derivatives
Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () replace the benzamide with an acetamide (–C(=O)–CH$_2$–) group.
Structural Impact :
- Acetamide derivatives exhibit reduced steric hindrance compared to benzamides, possibly favoring interactions with hydrophobic enzyme pockets.
Pyrimidine and Thiadiazole-Linked Difluorobenzamides
Antifungal agents such as N-(3-(((6-(difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4c) () and N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () feature sulfur-containing heterocycles.
Comparison :
- 4c : $ \text{C}{20}\text{H}{14}\text{F}{4}\text{N}{4}\text{O}_{2}\text{S} $, with a thio-pyrimidine group, shows broad-spectrum antifungal activity due to sulfur’s nucleophilic affinity .
- Thiadiazole derivative : The dichlorophenyl-thiadiazole moiety introduces halogen bonding, enhancing target inhibition .
Pyrazolyl and Other Heterocyclic Analogues
GSK7975A (9) () replaces benzothiazole with a pyrazol-3-yl group ($ \text{C}{19}\text{H}{14}\text{F}{2}\text{N}{4}\text{O}{2}\text{S}{2} $), demonstrating how heterocycle choice modulates solubility and kinase inhibition profiles.
Structural-Activity Relationship (SAR) Analysis
Physicochemical and Spectral Comparisons
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety attached to a difluorobenzamide structure, which enhances its lipophilicity and biological activity. Its chemical formula is , and it possesses unique properties that contribute to its effectiveness as a pharmacological agent.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of FtsZ Protein : This compound has been shown to inhibit the FtsZ protein, a critical component in bacterial cell division. Inhibition of FtsZ leads to disruption in bacterial growth and division, making it a target for antibacterial drug development .
- Antimicrobial Activity : Studies have demonstrated that the compound possesses significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus. The fluorine substituents enhance hydrophobic interactions with the target proteins, increasing binding affinity and potency .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and cell cycle regulation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of S. aureus | |
| Anticancer | Induces apoptosis | |
| Antifungal | Active against fungal strains | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating potent antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
